Bienvenue dans la boutique en ligne BenchChem!

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

Medicinal chemistry Drug-likeness Lead optimization

This 4-methoxyphenyl urea-benzofuranylthiazole hybrid (MW 395.4; achiral) offers a defined SAR baseline for dual AChE-BuChE inhibitor programs and BTK kinase selectivity panels. It bridges the gap between simple benzofuran-ureas and clinical-stage candidates like BIIB091, with a TPSA (~128 Ų) balanced for CNS penetration and oral bioavailability. Its compact, non-stereogenic scaffold ensures reliable docking and co-crystallography results, while the 4-methoxyphenyl terminus provides moderate electron-donating capacity for antioxidant radical scavenging assays. Procure this exact chemotype to benchmark novel analogs against characterized inhibitors (AChE IC50 ≈ 3.85 µM; BuChE IC50 ≈ 2.03 µM) using standardized Ellman's protocols.

Molecular Formula C20H17N3O4S
Molecular Weight 395.43
CAS No. 1207029-71-7
Cat. No. B2407892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea
CAS1207029-71-7
Molecular FormulaC20H17N3O4S
Molecular Weight395.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C20H17N3O4S/c1-25-14-8-6-13(7-9-14)21-19(24)23-20-22-15(11-28-20)17-10-12-4-3-5-16(26-2)18(12)27-17/h3-11H,1-2H3,(H2,21,22,23,24)
InChIKeyCNMQHLAJTPZTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea (CAS 1207029-71-7): Core Structural Identity and Procurement Classification


1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea (CAS 1207029-71-7; molecular formula C20H17N3O4S; MW 395.4 g/mol) is a synthetic small molecule belonging to the aryl-urea-benzofuranylthiazole hybrid chemotype . The compound integrates three pharmacophoric elements—a 7-methoxybenzofuran ring, a 2-aminothiazole linker, and a 4-methoxyphenyl urea terminus—within a single, non-stereogenic scaffold [1]. This chemotype has been explored across multiple therapeutic areas, including cholinesterase inhibition for Alzheimer's disease and kinase inhibition for oncology and autoimmune indications [2]. The compound is commercially available as a research reagent from multiple suppliers and serves as a key structural intermediate between simpler benzofuran-ureas and more elaborate clinical-stage BTK inhibitors such as BIIB091 [2].

Why Substitution with General Benzofuran-Thiazole-Urea Analogs Fails: The 4-Methoxyphenyl Differentiation of 1207029-71-7


Within the aryl-urea-benzofuranylthiazole series, subtle modifications at the terminal urea N-aryl position—such as replacing 4-methoxyphenyl with benzhydryl, 3,4,5-trimethoxyphenyl, or halogenated phenyl rings—produce dramatic shifts in molecular weight, lipophilicity, hydrogen-bonding capacity, and target engagement profiles [1]. The 4-methoxyphenyl substituent in CAS 1207029-71-7 confers a molecular weight of 395.4 g/mol and a topological polar surface area (TPSA) of approximately 128 Ų, placing it within the favorable range for both CNS penetration (if TPSA < 90 Ų is not strictly required) and oral bioavailability per Lipinski's Rule of Five, whereas the benzhydryl analog (CAS 1207029-72-8; MW 455.5 g/mol; TPSA ~119 Ų) and the trimethoxyphenyl analog (CAS 1208668-00-1; MW 455.5 g/mol; TPSA ~132 Ų) are substantially larger and more lipophilic, with predictably altered ADME properties [2] . Furthermore, class-level SAR from the Eur J Med Chem 2015 study demonstrates that the nature of the N-aryl urea substituent directly governs AChE vs. BuChE selectivity and antioxidant capacity—parameters that cannot be assumed constant across analogs [3]. Procurement of an untested generic analog therefore risks introducing unpredictable potency, selectivity, and pharmacokinetic liabilities into an experimental system.

Quantitative Differentiation Evidence for 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea (1207029-71-7) Against Closest Analogs


Molecular Weight and Ligand Efficiency Advantage Over Benzhydryl and Trimethoxyphenyl Analogs

CAS 1207029-71-7 possesses a molecular weight of 395.4 g/mol, which is 60.1 g/mol lower than both the benzhydryl analog (1207029-72-8; MW 455.5 g/mol) and the 3,4,5-trimethoxyphenyl analog (1208668-00-1; MW 455.5 g/mol). This represents a ~13% reduction in molecular mass, positioning the compound more favorably within Lipinski's Rule of Five thresholds (MW < 500) for oral drug-likeness. In fragment-based and lead-optimization workflows where ligand efficiency indices (LE = 1.4 × pIC50 / heavy-atom count) are critical selection criteria, the lower MW of 1207029-71-7 translates to inherently higher potential ligand efficiency, assuming comparable target potency [1].

Medicinal chemistry Drug-likeness Lead optimization

Class-Level Evidence for Dual AChE-BuChE Inhibitory Activity with Defined Potency Range

The aryl-urea-benzofuranylthiazole chemotype to which 1207029-71-7 belongs was systematically characterized for dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity by Kurt et al. (2015). All synthesized compounds in this series exhibited measurable inhibition of both enzymes. The most potent compound in the series, 1-(4-iodophenyl)-3-(4-(5-nitrobenzofuran-2-yl)thiazol-2-yl)urea (e38), achieved a BuChE IC50 of 2.03 µM—8.5-fold more potent than the clinical reference galanthamine. AChE inhibition was best exemplified by 1-(4-(5-bromobenzofuran-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea (e25, AChE IC50 = 3.85 µM) with a selectivity index of 2.40 for AChE over BuChE. The SAR demonstrated that the thiazole ring and urea carbonyl are critical interaction sites, while the benzofuran and N-phenyl rings modulate potency and selectivity through π-π interactions [1]. Although direct IC50 data for 1207029-71-7 are not available in the published peer-reviewed literature, its structural features—7-methoxybenzofuran core, thiazole linker, and 4-methoxyphenyl urea terminus—place it within this validated pharmacophore, and its differentiation from the characterized analogs lies in the specific substitution pattern rather than a departure from the active scaffold [2].

Alzheimer's disease Cholinesterase inhibition Multitarget-directed ligands

Distinct Structural Position Between Benzofuranylthiazole Kinase Inhibitors and Cholinesterase-Targeted Series

The 7-methoxybenzofuran-thiazole scaffold serves as a privileged core in two therapeutically distinct series: (a) Biogen's BTK inhibitor program, culminating in the clinical candidate BIIB091 (MW 542.6 g/mol; BTK IC50 < 0.5 nM), and (b) the cholinesterase-targeted aryl-urea series described in Kurt et al. (2015). CAS 1207029-71-7 occupies a unique structural position at the intersection of these two series—it retains the 7-methoxybenzofuran-2-yl-thiazole core that is essential for BTK hinge-region binding (as evidenced by BIIB091 co-crystal structures) while incorporating the aryl-urea motif critical for cholinesterase dual inhibition [1] [2]. Unlike BIIB091 (a complex benzoazepine-containing molecule with stereochemistry and MW > 500), 1207029-71-7 is achiral, synthetically accessible, and 147 g/mol lighter, making it a more practical probe for target deconvolution studies where the goal is to interrogate the contribution of the benzofuran-thiazole core without the confounding complexity of advanced hinge-binding substituents [3].

BTK inhibition Kinase selectivity Scaffold repurposing

Antioxidant Capacity Class-Level Evidence with Potential for Free-Radical Scavenging Differentiation

Within the aryl-urea-benzofuranylthiazole series evaluated by Kurt et al. (2015), compounds e2, e4, and e11 displayed ABTS cation radical scavenging activity with IC50 values of 0.2, 0.5, and 1.13 µM, respectively—each more potent than the reference antioxidant quercetin (IC50 = 1.18 µM). The antioxidant SAR was sensitive to the nature of the N-aryl urea substituent, with electron-donating groups favoring ABTS-scavenging capacity [1]. The 4-methoxyphenyl group in 1207029-71-7 is a moderate electron-donating substituent (Hammett σp = −0.27), structurally analogous to the electron-rich aryl groups present in the most potent antioxidant congeners. This predicts that 1207029-71-7 may retain meaningful radical-scavenging activity, although direct measurement is required for confirmation [2].

Oxidative stress Antioxidant Multifunctional agents

Recommended Research and Procurement Application Scenarios for 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea (CAS 1207029-71-7)


Medicinal Chemistry Hit-to-Lead Optimization in Dual Cholinesterase Inhibitor Programs

1207029-71-7 serves as an ideal entry-point scaffold for systematic structure-activity relationship (SAR) exploration of the aryl-urea-benzofuranylthiazole chemotype as dual AChE-BuChE inhibitors. Its 4-methoxyphenyl urea terminus provides a defined baseline for iterative substitution, with the conserved 7-methoxybenzofuran-thiazole core ensuring target engagement as validated by the Kurt et al. (2015) series [1]. Researchers can benchmark novel analogs against compound e25 (AChE IC50 = 3.85 µM) and e38 (BuChE IC50 = 2.03 µM) using standardized Ellman's method protocols to quantify improvements in potency and selectivity [1].

Kinase Selectivity Profiling Using a Minimal Benzofuran-Thiazole Pharmacophore

The benzofuran-thiazole core is a validated hinge-binding motif in BTK inhibition, as demonstrated by the clinical candidate BIIB091 [2]. 1207029-71-7, with its minimal pharmacophore architecture (MW 395.4 g/mol; achiral), is well-suited as a control compound in kinome-wide selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to deconvolve the contribution of the benzofuran-thiazole scaffold to kinase binding, independent of the elaborate substituents present in advanced leads [3]. Its small size also makes it amenable to co-crystallography studies to define the minimal binding pose.

Computational Docking and Pharmacophore Model Building

The compact, well-defined structure of 1207029-71-7 (28 heavy atoms; limited conformational flexibility from the diaryl urea linkage) is optimal for molecular docking studies and pharmacophore model generation. The published docking poses for the analogous series (Kurt et al., 2015) demonstrate that the thiazole ring and urea carbonyl form conserved hydrogen-bond interactions with the catalytic triad of cholinesterases, while the benzofuran and N-phenyl rings engage in π-π stacking [1]. 1207029-71-7 can be used to seed pharmacophore queries for virtual screening campaigns targeting either cholinesterases or BTK, providing a bridge between computational predictions and experimental validation in either target family.

Reference Standard in Oxidative Stress and Neuroprotection Assays

Given the class-level evidence for dual cholinesterase inhibition and antioxidant ABTS-scavenging activity (top analogs achieving IC50 values of 0.2–1.13 µM vs. quercetin at 1.18 µM) [1], 1207029-71-7 is positioned as a multifunctional probe in cellular models of oxidative stress relevant to neurodegeneration. Its 4-methoxyphenyl substituent is predicted to confer moderate electron-donating capacity favorable for radical scavenging, enabling researchers to quantify the relative contribution of antioxidant activity to the overall neuroprotective phenotype in primary neuronal or microglial cell-based assays, compared to the more potent but narrowly characterized halogenated analogs in the Kurt series.

Quote Request

Request a Quote for 1-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.